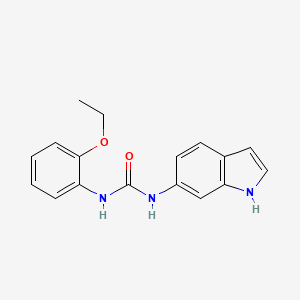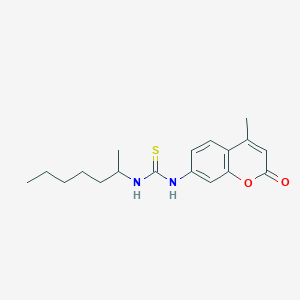
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer research.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea involves the inhibition of several key signaling pathways that are important for cancer cell growth and survival. Specifically, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), the insulin-like growth factor receptor (IGFR), and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these pathways, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to have several biochemical and physiological effects in cancer cells. This compound can induce apoptosis, or programmed cell death, in cancer cells by activating several key signaling pathways. Additionally, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea can inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in lab experiments is its potent antitumor activity and its ability to inhibit several key signaling pathways that are important for cancer cell growth and survival. However, there are also several limitations to using N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in lab experiments. This compound is highly toxic and can cause significant side effects in vivo. Additionally, the synthesis of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea. One area of interest is the development of more potent and selective inhibitors of the EGFR, IGFR, and VEGFR pathways. Additionally, researchers are exploring the use of N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its antitumor activity. Finally, there is interest in developing new delivery methods for N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been extensively studied for its potential use in cancer research. This compound has been shown to inhibit the activity of several key signaling pathways that are important for cancer cell growth and survival. In preclinical studies, N-(2-ethoxyphenyl)-N'-1H-indol-6-ylurea has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1H-indol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-16-6-4-3-5-14(16)20-17(21)19-13-8-7-12-9-10-18-15(12)11-13/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWCGJRBLNQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(1H-indol-6-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)

![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B4795150.png)

![4-{[N-cyclohexyl-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4795168.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4795173.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)